

VI-16832 Kinase Binding Profile: A Technical Guide

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Compound of Interest		
Compound Name:	VI 16832	
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Introduction

VI-16832 is a potent, broad-spectrum, type I kinase inhibitor. It is widely utilized as a key component in multiplexed inhibitor bead (MIB) affinity chromatography coupled with mass spectrometry (MIB/MS). This powerful chemoproteomic technique enables the large-scale capture and identification of kinases from cellular lysates, providing a comprehensive snapshot of the expressed and active kinome. The broad-spectrum nature of VI-16832 allows for the enrichment of a diverse range of kinases, making it an invaluable tool for kinome profiling, target discovery, and understanding the signaling dynamics within cells, particularly in the context of cancer research. One of the most prominent and consistently identified targets of VI-16832 is the DNA-dependent protein kinase, catalytic subunit (PRKDC or DNA-PKcs), a critical enzyme in the DNA damage response pathway.

Kinase Binding Profile of VI-16832

Comprehensive quantitative binding affinity data (e.g., Kd, Ki, or IC50 values) for VI-16832 across a wide panel of kinases is not readily available in the public domain. Its primary characterization in the literature is through its application in MIB/MS-based kinome profiling, which provides a qualitative or semi-quantitative measure of its binding targets within a cellular context.

Kinases Captured by VI-16832 in MIB/MS Experiments



The following table summarizes kinases that have been reported to be captured by VI-16832 in MIB/MS experiments from various cancer cell lines. It is important to note that the efficiency of capture is dependent on the expression level and activity of the kinase in the specific cellular context. In studies utilizing a panel of inhibitor beads, VI-16832, often in conjunction with CTx-0294885, has been shown to capture the highest number of total and unique kinases, demonstrating its broad selectivity. For instance, in a study on breast cancer cell lines, VI-16832 captured 254 kinases.[1][2]

Kinase Family	Representative Kinases Captured by VI- 16832
Atypical	PRKDC (DNA-PK) (Strongly enriched)[1]
Tyrosine Kinase (TK)	ABL2, FAK1, FES, YES, EGFR, EPHA2, EPHA7, EPHB2, ERBB3, IGF1R, INSR, TEC, UFO (AXL), RET, c-Kit
Serine/Threonine Kinase (STE)	ASK1 (M3K5), HGK (M4K4), MLTK
CMGC (CDK, MAPK, GSK, CLK)	CDK2, CDK5, CDK6, CDK13, CDK14, CLK4, ERK2 (MK01), JNK1 (MK08), NLK
AGC (PKA, PKG, PKC)	AKT1, AKT2, KS6B1 (p70 S6K), PKCβ (KPCB)
CAMK (Calcium/calmodulin-dependent)	AMPK (AAKG1), DMPK, SIK3, TESK1
Other	AAK1, ACVR1, ATM, BMP2K, dCK, GAK, IKKα, MEK2 (MP2K2), NEK9, PRPK, RIPK2, SLK, SRPK1, TBK1, TGFBR1, TTK

This table is a compilation from multiple MIB/MS studies and is not exhaustive. The inclusion of a kinase indicates its capture by VI-16832-conjugated beads, suggesting a binding interaction.

Key Target: PRKDC (DNA-PK) and the DNA Damage Response

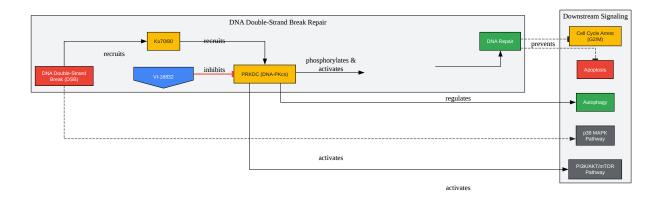
A consistent and significant finding across multiple studies is the strong enrichment of PRKDC (DNA-dependent protein kinase, catalytic subunit), also known as DNA-PKcs, by VI-16832.[1] PRKDC is a serine/threonine protein kinase that plays a central role in the non-homologous



end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[3][4]

Signaling Pathway Context

The inhibition of PRKDC by VI-16832 has significant implications for cellular processes, particularly in the context of cancer. By targeting PRKDC, VI-16832 can modulate the DNA damage response, potentially sensitizing cancer cells to DNA-damaging agents. The following diagram illustrates the central role of PRKDC in the NHEJ pathway and its connections to other key signaling cascades.



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Caption: VI-16832 inhibits PRKDC, a key kinase in the DNA Damage Response pathway.



As depicted, DNA double-strand breaks recruit the Ku70/80 heterodimer, which in turn recruits PRKDC. PRKDC then phosphorylates and activates downstream components of the NHEJ machinery to facilitate DNA repair.[5] VI-16832, by inhibiting the kinase activity of PRKDC, can disrupt this process, leading to an accumulation of DNA damage. This can trigger cell cycle arrest, typically at the G2/M phase, and can ultimately lead to apoptosis.[6]

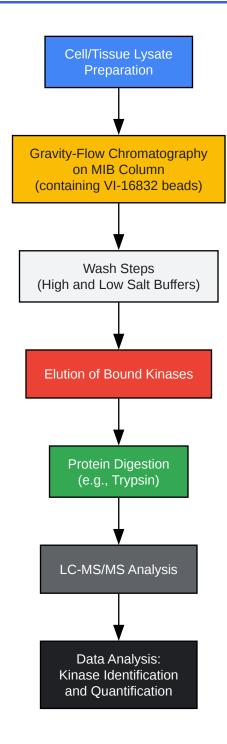
Furthermore, PRKDC is known to be a member of the PI3K-related kinase (PIKK) family and can influence other signaling pathways.[3] For instance, PRKDC can activate the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[3][5] There is also evidence linking PRKDC to the regulation of autophagy and the p38 MAPK signaling pathway. [6][7]

Experimental Protocols

VI-16832 is most commonly employed in the context of Multiplexed Inhibitor Bead (MIB) affinity chromatography. The following is a generalized protocol for MIB/MS-based kinome profiling.

MIB/MS Experimental Workflow





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Caption: Workflow for kinome profiling using Multiplexed Inhibitor Beads (MIBs).

Detailed Methodology for MIB Affinity Chromatography

 Preparation of MIBs: Broad-spectrum Type I kinase inhibitors, including VI-16832, are synthesized with a linker arm and covalently attached to activated Sepharose beads (e.g.,

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ECH-activated Sepharose).[8] A mixture of different inhibitor-conjugated beads is often used to create the MIB column to achieve broader kinome coverage.

- Cell Lysis: Cells or tissues are lysed in a buffer containing detergents (e.g., 0.5% Triton X-100), salts (e.g., 150 mM NaCl), and protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the proteins.[9]
- Affinity Chromatography:
 - The cell lysate is clarified by centrifugation and filtration.
 - The protein concentration is determined, and equal amounts of protein are used for each sample to ensure quantitative comparisons.
 - The lysate is then applied to a gravity-flow column packed with the MIBs. Kinases present in the lysate will bind to the immobilized inhibitors based on their affinity.
- Washing: The MIB column is washed extensively with high-salt and low-salt buffers to remove non-specifically bound proteins.
- Elution: The bound kinases are eluted from the column, typically by boiling in a buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).
- Sample Preparation for Mass Spectrometry:
 - The eluted proteins are subjected to in-solution or in-gel digestion, most commonly with trypsin, to generate peptides.
 - For quantitative studies, peptides can be labeled with isotopic tags (e.g., iTRAQ or TMT)
 or a super-SILAC kinome standard can be used.[8]
- LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatographytandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides, and this information is used to identify the corresponding proteins (kinases).
- Data Analysis: The raw mass spectrometry data is processed using specialized software to identify the captured kinases and quantify their relative abundance across different samples. This allows for the generation of a kinome profile for the analyzed cells or tissues.



Conclusion

VI-16832 is a valuable research tool for the broad-spectrum profiling of the cellular kinome. Its strong affinity for a wide range of kinases, including the critical DNA damage response kinase PRKDC, makes it particularly useful for investigating signaling pathways in cancer and other diseases. While comprehensive quantitative binding data remains to be fully elucidated in the public domain, its utility in MIB/MS-based proteomics has provided significant insights into the complex networks that govern cellular function. Further studies to define the specific inhibitory constants of VI-16832 against a large panel of kinases would provide a more complete understanding of its selectivity and aid in the interpretation of kinome profiling data.

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